
N-Acetyl-L-tryptophyl-L-alanylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Acetamido-N-((S)-1-((2-amino-2-oxoethyl)amino)-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide is a complex organic compound that features an indole ring, an acetamido group, and multiple amide linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-N-((S)-1-((2-amino-2-oxoethyl)amino)-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced through acetylation of an amine group using acetic anhydride.
Amide Bond Formation: The formation of amide bonds involves the reaction of carboxylic acids with amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction of the amide groups can lead to the formation of amines.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetamido group.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amines derived from the reduction of amide groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its multiple functional groups that can mimic natural substrates.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-2-Acetamido-N-((S)-1-((2-amino-2-oxoethyl)amino)-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide would depend on its specific application. In medicinal chemistry, it could act as an enzyme inhibitor or receptor agonist/antagonist. The indole ring and amide groups can interact with various molecular targets, influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
Tryptophan: An amino acid with an indole ring, similar in structure but simpler.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.
Serotonin: A neurotransmitter with an indole ring.
Uniqueness
What sets (S)-2-Acetamido-N-((S)-1-((2-amino-2-oxoethyl)amino)-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide apart is its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. Its structural complexity provides unique opportunities for interaction with biological targets, making it a valuable compound in scientific research.
属性
CAS 编号 |
71525-91-2 |
|---|---|
分子式 |
C18H23N5O4 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C18H23N5O4/c1-10(17(26)21-9-16(19)25)22-18(27)15(23-11(2)24)7-12-8-20-14-6-4-3-5-13(12)14/h3-6,8,10,15,20H,7,9H2,1-2H3,(H2,19,25)(H,21,26)(H,22,27)(H,23,24)/t10-,15-/m0/s1 |
InChI 键 |
ZMXMREJEZYZRAR-BONVTDFDSA-N |
手性 SMILES |
C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
规范 SMILES |
CC(C(=O)NCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


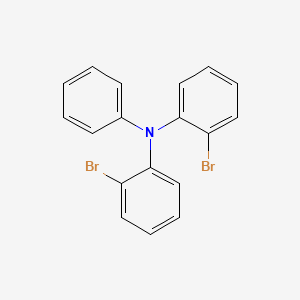
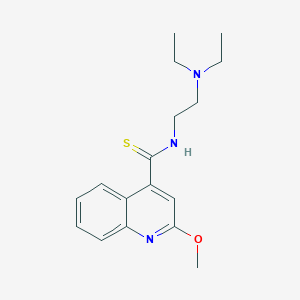
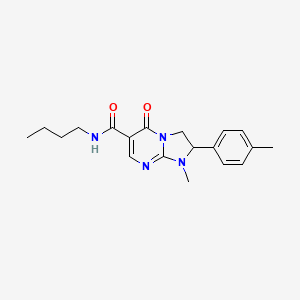
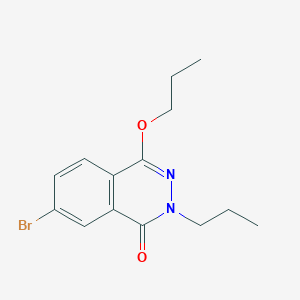
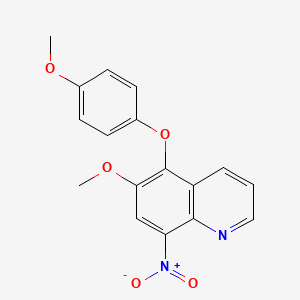
![Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B12897460.png)
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide](/img/structure/B12897464.png)
![4-Ethoxy-2-hydroxybenzo[d]oxazole](/img/structure/B12897474.png)
![2-chloro-4-fluoro-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897476.png)
![Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester](/img/structure/B12897484.png)
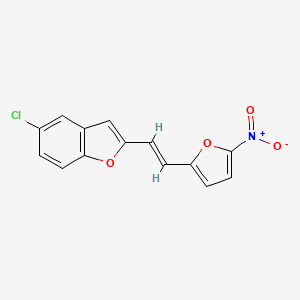
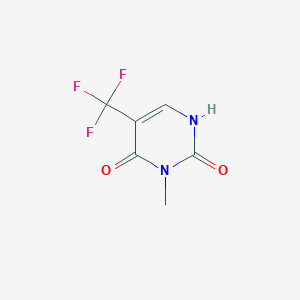
![2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one](/img/structure/B12897501.png)

